molecular formula C26H26N4O2S2 B4042439 2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4042439
M. Wt: 490.6 g/mol
InChI Key: AVNNAKNRCXMHTK-HEHNFIMWSA-N
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Description

2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H26N4O2S2 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.14971843 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

This compound is a part of the Biginelli-compounds, and its chemical transformations have been extensively studied. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. These compounds have potential applications in various fields, including material science and pharmaceutical research (Kappe & Roschger, 1989).

Antibacterial and Antimicrobial Properties

El Azab and Abdel‐Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, demonstrating promising in vitro antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (El Azab & Abdel‐Hafez, 2015).

Desai et al. (2001) synthesized novel 4‐Oxo‐1,3‐thiazolidines with significant in vitro growth inhibitory activity against microbes like E. coli and S. aureus, highlighting the potential use of these compounds in antibacterial treatments (Desai et al., 2001).

Anticancer Potential

Rahman et al. (2019) explored diaryl-substituted pyrimidinedione compounds and their thioxo derivatives, showing potent anticancer activities against human liver cancer and RPE-1cell lines. This study indicates the potential of these compounds in cancer therapy (Rahman et al., 2019).

Insecticidal and Antifungal Applications

Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, suggesting applications in agricultural pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).

Miscellaneous Applications

Cai et al. (2015) synthesized 5H-thiazolo[3,2-a]pyrimidin-5-ones with antibacterial and antitubercular activities, indicating potential applications in treating bacterial infections and tuberculosis (Cai et al., 2015).

Properties

IUPAC Name

(5E)-5-[[2-(cyclohexylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c31-24-20(17-21-25(32)30(26(33)34-21)16-14-18-9-3-1-4-10-18)23(27-19-11-5-2-6-12-19)28-22-13-7-8-15-29(22)24/h1,3-4,7-10,13,15,17,19,27H,2,5-6,11-12,14,16H2/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNNAKNRCXMHTK-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2=C(C(=O)N3C=CC=CC3=N2)/C=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-(cyclohexylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

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